Malotilate
Overview
Description
Malotilate is a drug that has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats .
Synthesis Analysis
The production process of Malotilate involves acting on liver cells, promoting the synthesis of RNA, activating ribosomes to enhance protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .
Molecular Structure Analysis
The molecular formula of Malotilate is C12H16O4S2 . The average mass is 288.383 Da .
Chemical Reactions Analysis
Malotilate acts on liver cells, promotes the synthesis of RNA, activates ribosomes to enhance the ability of protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .
Physical And Chemical Properties Analysis
Malotilate is a light yellow crystal with a melting point of about 60.5°C . It is soluble in benzene, cyclohexane, hexane, or ether .
Scientific Research Applications
1. Impact on Fibroblasts and Collagen Synthesis
Malotilate has been studied for its effects on fibroblasts, specifically in reducing collagen synthesis. It was found to be an efficient inhibitor of fibroblast migration, indicating its potential in interfering with fibrotic processes (Poeschl et al., 1987).
2. Preventive Role in Pulmonary Fibrosis
Research on rats showed that malotilate can act as a protective agent against pulmonary fibrosis induced by carbon tetrachloride. It was observed to normalize lung weight, protein content, and reduce interstitial fibrosis (Pääkkö, Ala‐Kokko & Ryhänen, 1987).
3. Mitigating Liver Damage and Fibrosis
Malotilate has shown potential in preventing liver damage and collagen accumulation in the liver caused by carbon tetrachloride. It was effective in normalizing liver function tests and mitigating morphological changes in the liver (Ala‐Kokko, Stenbäck & Ryhänen, 1987).
4. Efficacy in Wound Healing
Studies have demonstrated the wound healing effects of malotilate, particularly in accelerating spontaneous healing and formation of granulation tissue in rats. It showed superior effects compared to other reference agents used in the study (Niwano et al., 1996).
5. Inhibition of Liver Cirrhosis
Malotilate exhibited a significant inhibitory effect on liver cirrhosis induced by carbon tetrachloride in rats, especially in preventing liver cell necrosis and fatty changes in hepatocytes (Suzuki, 1992).
6. Modulation of Hepatic Regeneration
Research indicates that malotilate can accelerate liver regeneration in partially hepatectomized rats, suggesting its role in facilitating cell proliferation and liver regeneration (Niwano, Katoh, Uchida & Sugimoto, 1986).
7. Influence on Vascular Endothelial CellsMalotilate showed effects on modifying the functions of vascular endothelial cells, thus potentially inhibiting invasion and metastasis of cancer cells. Its application in suppressing tumor metastasis through intensifying endothelial cell contact is notable [(Nagayasu et al., 1998)]
Scientific Research Applications of Malotilate
Impact on Fibroblasts and Collagen Synthesis
Malotilate has demonstrated a specific reduction in collagen synthesis of fibroblasts under in vitro conditions and is an efficient inhibitor of fibroblast migration. This suggests its potential interest in interfering with fibrotic processes (Poeschl et al., 1987).
Role in Pulmonary Fibrosis
In studies involving rats, malotilate has been observed as a protective anti-fibrotic agent against experimentally induced pulmonary fibrosis. It normalized the lung weight to body weight ratio, lung total protein, and hydroxyproline content, and seemed to prevent exudative inflammatory changes and interstitial fibrosis (Pääkkö, Ala‐Kokko & Ryhänen, 1987).
Prevention of Liver Damage
Malotilate is shown to prevent liver damage caused by carbon tetrachloride (CCl4), decrease hydroxyproline accumulation in the liver, and inhibit liver collagen accumulation. It also normalized liver-function tests, indicating its effectiveness in preventing excessive collagen deposition by inhibiting inflammation caused by CCl4-induced liver damage (Ala‐Kokko, Stenbäck & Ryhänen, 1987).
Effect on Wound Healing
Malotilate has shown efficacy in accelerating spontaneous healing in both normal and healing-impaired rats. It facilitated the formation of thicker and more cellular granulation tissue, creating an adequate bed for rapid re-epithelization, suggesting its usefulness in topical wound therapy (Niwano et al., 1996).
Inhibition of Liver Cirrhosis
Malotilate completely suppressed liver cell necrosis and markedly inhibited fatty changes of hepatocytes in rats, effectively inhibiting liver cirrhosis induced by CCl4. It did not normalize previously established liver cirrhosis but prevented liver cell damage and liver cirrhosis caused by CCl4 (Suzuki, 1992).
Enhancement of Liver Regeneration
The drug has been found to facilitate weight gain of the liver and improve the RNA and DNA contents in the regenerating liver of partially hepatectomized rats, indicating its role in accelerating cell proliferation and liver regeneration (Niwano, Katoh, Uchida & Sugimoto, 1986).
Safety And Hazards
Future Directions
Malotilate has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats . It is a new hope for a clinically effective agent for the treatment of liver disease .
Relevant Papers
Several papers have been published on Malotilate. They discuss its effects on eicosanoid production in inflammatory bowel disease in rats , its treatment of liver disease , and its potential as a clinically effective agent for the treatment of liver disease .
properties
IUPAC Name |
dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIQVCUJEKAZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046463 | |
Record name | Malotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malotilate | |
CAS RN |
59937-28-9 | |
Record name | Malotilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59937-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malotilate [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malotilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALOTILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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